1-(furan-3-carbonyl)-3-methylpiperazine
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Overview
Description
1-(Furan-3-carbonyl)-3-methylpiperazine is an organic compound that features a furan ring attached to a piperazine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-carbonyl)-3-methylpiperazine typically involves the reaction of furan-3-carboxylic acid with 3-methylpiperazine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-carbonyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Furan-3-carbonyl)-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(furan-3-carbonyl)-3-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. These interactions can influence various molecular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Furan-3-carboxylic acid derivatives: Compounds with similar furan ring structures but different functional groups.
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Uniqueness: 1-(Furan-3-carbonyl)-3-methylpiperazine is unique due to the combination of the furan and piperazine rings, which imparts specific chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1496395-77-7 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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